![molecular formula C23H30BrN5O4 B2766249 1'-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]-[1,4'-bipiperidine]-4'-carboxamide CAS No. 958613-23-5](/img/structure/B2766249.png)
1'-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]-[1,4'-bipiperidine]-4'-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]-[1,4'-bipiperidine]-4'-carboxamide is a useful research compound. Its molecular formula is C23H30BrN5O4 and its molecular weight is 520.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has delved into the synthesis of novel quinazolinone derivatives and their evaluation for antimicrobial activity. For instance, Babu et al. (2015) reported on the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, showing potential antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as antifungal activity against fungal strains (Babu, Srinivasulu, & Kotakadi, 2015).
Anticancer Activity
Quinazolinone derivatives have been explored for their anticancer potential. For example, Nowak et al. (2015) synthesized amino- and sulfanyl-derivatives of benzoquinazolinones, with some compounds showing significant anticancer activity against specific cell lines (Nowak et al., 2015).
Potential Antipsychotic Agents
Norman et al. (1996) investigated heterocyclic analogues of 1,2-benzisothiazol-3-yl-piperazine as potential antipsychotic agents, evaluating their binding to dopamine and serotonin receptors and their in vivo activities, indicating the versatility of quinazolinone derivatives in neuropsychiatric drug development (Norman, Navas, Thompson, & Rigdon, 1996).
Insecticidal Efficacy
The synthesis and evaluation of bis quinazolinone derivatives for their insecticidal efficacy highlight another area of application for quinazolinone derivatives, as explored by El-Shahawi et al. (2016), indicating the potential for agricultural use (El-Shahawi, El-ziaty, Morsy, & Aly, 2016).
Antibacterial Evaluation
Selvakumar and Elango (2017) synthesized novel quinazolinone derivatives and evaluated their in vitro antibacterial activity against various bacterial strains, showcasing the potential for quinazolinone compounds in combating bacterial infections (Selvakumar & Elango, 2017).
Mecanismo De Acción
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways and their downstream effects. The presence of a quinazolinone moiety in the compound’s structure suggests it may be involved in pathways related to cell cycle regulation, apoptosis, or signal transduction .
Result of Action
The molecular and cellular effects of EU-0056439’s action are currently unknown. Based on its structure, it may have potential antitumor or anti-inflammatory effects, but these hypotheses require experimental validation .
Propiedades
IUPAC Name |
1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30BrN5O4/c24-16-6-7-18-17(15-16)20(31)29(22(33)26-18)12-4-5-19(30)27-13-8-23(9-14-27,21(25)32)28-10-2-1-3-11-28/h6-7,15H,1-5,8-14H2,(H2,25,32)(H,26,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPWOVMIOUFQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2766167.png)

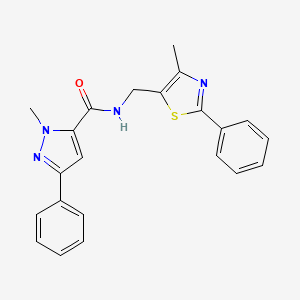
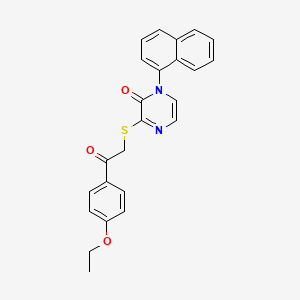
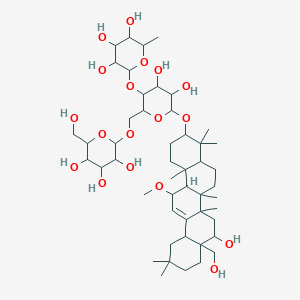
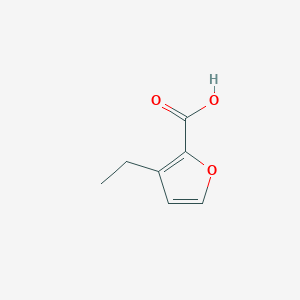
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2766180.png)
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}naphthalene-1-carboxamide](/img/structure/B2766181.png)

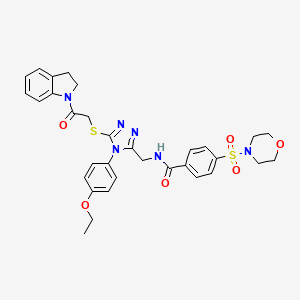

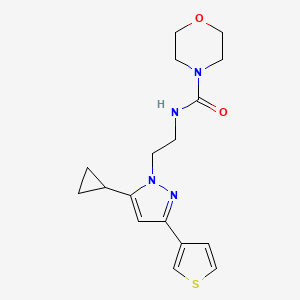
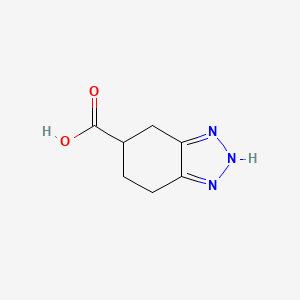
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2766189.png)
